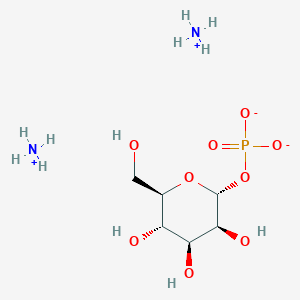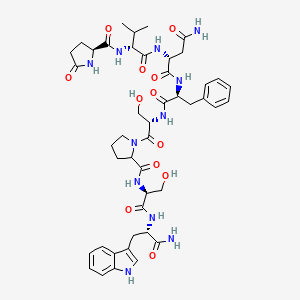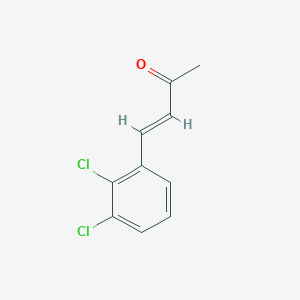
6-O-Benzyl D-Mannose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-O-Benzyl D-Mannose is a derivative of D-mannose, a naturally occurring sugar This compound is characterized by the presence of a benzyl group attached to the sixth carbon of the mannose molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-Benzyl D-Mannose typically involves the protection of hydroxyl groups followed by selective benzylation. One common method starts with D-mannitol, which reacts with triphenylchloromethane in the presence of pyridine to form 1-triphenylmethyl mannitol. This intermediate undergoes benzylation with benzyl chloride under the catalysis of sodium hydride (NaH) in dimethylformamide (DMF) to yield 2,3,4,5,6-penta-O-benzyl-1-triphenylmethyl mannitol. Subsequent reactions, including treatment with boron trifluoride etherate (BF3.Et2O) and oxidation using the Collins method, produce this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity, including the use of automated reactors and continuous flow systems.
Analyse Des Réactions Chimiques
Types of Reactions
6-O-Benzyl D-Mannose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines in the presence of catalysts like palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl aldehyde or benzoic acid, while reduction can produce benzyl alcohol.
Applications De Recherche Scientifique
6-O-Benzyl D-Mannose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its role in glycosylation processes and its potential as a probe for carbohydrate-binding proteins.
Medicine: Research has shown its potential in developing antimicrobial and anti-tumor agents.
Mécanisme D'action
The mechanism of action of 6-O-Benzyl D-Mannose involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it inhibits bacterial adhesion to host cells by mimicking natural mannose structures, thereby preventing infection . In anti-tumor research, it may interfere with cellular signaling pathways critical for cancer cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
D-Mannose: A naturally occurring sugar with similar structural features but lacking the benzyl group.
6-O-Benzyl D-Glucose: Another benzylated sugar with a similar structure but different stereochemistry.
2,3,4,6-Tetra-O-benzyl-D-mannose: A compound with multiple benzyl groups attached to the mannose molecule.
Uniqueness
6-O-Benzyl D-Mannose is unique due to its specific benzylation at the sixth carbon, which imparts distinct chemical and biological properties. This selective modification allows for targeted interactions in various applications, making it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C12H16O6 |
|---|---|
Poids moléculaire |
256.25 g/mol |
Nom IUPAC |
(2R,3S,4S,5S)-2-(hydroxymethyl)-6-phenoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H16O6/c13-6-8-9(14)10(15)11(16)12(18-8)17-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9-,10+,11+,12?/m1/s1 |
Clé InChI |
NEZJDVYDSZTRFS-IKQSSVLVSA-N |
SMILES isomérique |
C1=CC=C(C=C1)OC2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES canonique |
C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Bromo Darifenacin; 3-Pyrrolidineacetamide, 1-[2-(7-bromo-2,3-dihydro-5-benzofuranyl)ethyl]-a,a-diphenyl-, (3S)-; (3S)-1-[2-(7-Bromo-2,3-dihydro-5-benzofuranyl)ethyl]-a,a-diphenyl-3-pyrrolidineacetamide; (S)-2-[1-[2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-yl]](/img/structure/B13436711.png)







![1-[(8S,13S,14S,17R)-17-hydroxy-13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl]propan-1-one](/img/structure/B13436766.png)


![2-Chloro-4-[2-(methylamino)ethyl]phenol](/img/structure/B13436783.png)
